2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one
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Overview
Description
2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one is a compound that features a piperazine ring substituted with a 4-bromophenylmethyl group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one typically involves a multi-step process. One common method involves the reaction of 4-bromobenzyl chloride with piperazine to form 4-[(4-bromophenyl)methyl]piperazine. This intermediate is then reacted with morpholine and an appropriate acylating agent to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine and morpholine rings can interact with biological macromolecules, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Bromophenyl)methyl]piperazine
- 1-(Morpholin-4-yl)ethanone
- 4-Bromobenzyl chloride
Uniqueness
2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one is unique due to the combination of the piperazine and morpholine rings, which can confer specific pharmacokinetic and pharmacodynamic properties. This combination is not commonly found in other similar compounds, making it a valuable scaffold for drug development and other applications .
Properties
IUPAC Name |
2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrN3O2/c18-16-3-1-15(2-4-16)13-19-5-7-20(8-6-19)14-17(22)21-9-11-23-12-10-21/h1-4H,5-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIROQWMKYAASRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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